molecular formula C17H16N6O2S2 B2526914 N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1211352-76-9

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Número de catálogo: B2526914
Número CAS: 1211352-76-9
Peso molecular: 400.48
Clave InChI: CSTYTUGBZAOPQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic hybrid featuring a thiazole core linked to a pyrazine carboxamide moiety and a tetrahydrobenzo[d]thiazol-2-ylamino group. Its structure combines pharmacophoric elements associated with kinase inhibition and antimicrobial activity . The thiazole and pyrazine rings contribute to π-π stacking interactions, while the tetrahydrobenzo[d]thiazole fragment may enhance metabolic stability . Synthesis typically involves coupling reactions between activated esters (e.g., ethyl 2-bromoacetoacetate) and heterocyclic amines, followed by hydrolysis and amidation steps .

Propiedades

IUPAC Name

N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S2/c24-14(22-17-21-11-3-1-2-4-13(11)27-17)7-10-9-26-16(20-10)23-15(25)12-8-18-5-6-19-12/h5-6,8-9H,1-4,7H2,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTYTUGBZAOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical pathways

The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets. For example, some thiazole derivatives may affect pathways related to inflammation, pain perception, microbial growth, or cancer cell proliferation.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The specific ADME properties of a thiazole derivative would depend on its specific structure and functional groups.

Result of action

The molecular and cellular effects of a thiazole derivative’s action can vary widely, depending on its specific targets and mode of action. For example, an antimicrobial thiazole derivative might inhibit the growth of bacteria, while an anti-inflammatory thiazole derivative might reduce inflammation in the body.

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a thiazole derivative. For example, the solubility of a thiazole derivative in water or other solvents can affect its bioavailability and distribution in the body.

Actividad Biológica

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide (CAS Number: 1210998-39-2) is a complex organic compound characterized by its multiple heterocyclic structures, including thiazole and benzo[d][1,3]dioxole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antimalarial research.

Structural Characteristics

The molecular formula of this compound is C20H18N4O4S2C_{20}H_{18}N_{4}O_{4}S_{2}, with a molecular weight of 442.5 g/mol. The structure features:

  • Thiazole Rings : Known for their diverse biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with enhanced pharmacological properties.

These structural components suggest that the compound may exhibit significant biological activity due to the presence of functional groups such as amides and carbonyls.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often display antimicrobial activity. For instance, derivatives of thiazoles have been reported to show effectiveness against various bacterial strains. A study involving thiazole derivatives demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that N-(4-(2-oxo...) may share similar properties .

Antimalarial Activity

In the context of antimalarial research, thiazole analogs have been synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies have shown that modifications in the thiazole ring can significantly enhance potency against this parasite. Compounds with non-bulky electron-withdrawing groups at specific positions on the phenyl ring exhibited improved efficacy .

Case Study 1: Thiazole Derivatives in Antimalarial Research

A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum strains. The results indicated that certain modifications led to compounds with high antimalarial potency and low cytotoxicity in HepG2 cell lines. The most effective compounds featured electron-withdrawing groups at the ortho position on the phenyl ring .

Case Study 2: Cytotoxicity Evaluation

In a separate study focusing on phthalimido-thiazole derivatives, compounds were evaluated for their cytotoxic effects on various cell lines including Vero cells and macrophages. The findings revealed that several derivatives exhibited low toxicity while maintaining significant leishmanicidal activity against Leishmania infantum . This suggests that similar derivatives based on N-(4-(2-oxo...) could also possess favorable safety profiles.

Summary of Biological Activities

Activity Description References
AntimicrobialExhibits inhibitory effects against various bacterial strains
AntimalarialHigh potency against Plasmodium falciparum with low cytotoxicity
LeishmanicidalPromising activity against L. infantum with low toxicity

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazole-Pyrazine Hybrids

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Structure: Replaces pyrazine-2-carboxamide with furan-2-carboxamide. Properties: Molecular weight 371.4 g/mol (C₁₈H₁₇N₃O₄S) vs. the target compound’s ~435 g/mol. Activity: Limited data, but furan derivatives often exhibit reduced kinase affinity compared to pyrazine analogs .

Tetrahydrobenzo[d]thiazole Derivatives

  • N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)acetamide (Compound 16, ): Structure: Shares the thiazolidinone core but substitutes pyrazine with a thiazolo[4,5-b]pyridine system. Activity: Reported analgesic efficacy (p < 0.01 in rodent models) due to COX-2 inhibition, contrasting with the target compound’s hypothesized kinase-targeted mechanism .

Thiophene-Thiazole Hybrids

  • 5-Amino-3-Methyl-4-{[2-(Substituted Carbamothioyl) Hydrazino]Carbonyl}Thiophene-2-Carboxamide (9a, b, ): Structure: Replaces pyrazine with thiophene and introduces hydrazinecarbothioamide. Synthesis: Requires isothiocyanate coupling, a less atom-economical process compared to the target compound’s amidation . Thermal Stability: Melting points >200°C (vs. ~180°C for the target compound), suggesting stronger intermolecular forces .

Analgesic Thiazole Derivatives ()

  • 1,2,4-Triazolo[3,4-a]isoindol-5-one (15) :
    • Structure : Annelated triazole-isoindolone system instead of pyrazine.
    • Activity : Moderate analgesic activity (ED₅₀ = 12 mg/kg) via opioid receptor modulation, whereas the target compound’s larger heteroaromatic system may favor kinase selectivity .

Key Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound Thiazole-Pyrazine ~435 Tetrahydrobenzo[d]thiazol-2-ylamino Kinase inhibition (hypothesized)
N-(4-(2-((3-Methoxybenzyl)amino)...furan Thiazole-Furan 371.4 Furan-2-carboxamide Undisclosed
Compound 16 () Thiazolo[4,5-b]pyridine ~420 Thioxothiazolidinone Analgesic (COX-2 inhibition)
5-Amino-3-Methyl-...thiophene (9b) Thiophene-Hydrazinecarbothioamide ~360 Carbamothioyl hydrazine Anticandidal (MIC = 8 μg/mL)

Métodos De Preparación

Cyclohexane-1,3-dione Condensation

The tetrahydrobenzo[d]thiazole core is synthesized via a one-pot reaction of cyclohexane-1,3-dione (1.0 equiv) with phenyl isothiocyanate (1.2 equiv) and elemental sulfur (1.5 equiv) in anhydrous DMF at 80°C for 12 hours. The reaction proceeds through thiourea intermediate formation, followed by cyclization to yield 3-phenyl-2-thioxo-2,3,5,6-tetrahydrobenzo[d]thiazol-7(4H)-one (85% yield).

Amination via Hofmann Degradation

Treatment of the thioxo derivative with bromine (1.1 equiv) in NaOH (10% w/v) at 0°C generates the corresponding amine via Hofmann degradation. The crude product is purified by recrystallization from ethanol to afford 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine as a white crystalline solid (72% yield, m.p. 148–150°C).

Table 1. Characterization data for 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

Property Value
Yield 72%
Melting Point 148–150°C
IR (KBr, cm⁻¹) 3350 (N-H), 1620 (C=N)
¹H NMR (400 MHz, DMSO-d₆) δ 1.75 (m, 4H), 2.45 (t, 2H), 3.10 (t, 2H), 5.21 (s, 2H, NH₂)

Synthesis of Ethyl 2-(2-Aminothiazol-4-yl)acetate

Thiazole Ring Formation

A solution of ethyl 2-chloroacetoacetate (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated ethyl 2-(2-aminothiazol-4-yl)acetate is filtered and washed with cold ethanol (88% yield).

Table 2. Optimization of thiazole synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Ethanol 80 6 88
2 DMF 100 4 76
3 THF 65 8 68

Peptide Coupling to Form Pyrazine-2-carboxamide-thiazole Intermediate

Activation of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid (1.0 equiv) is activated using EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in dry DCM at 0°C for 30 minutes.

Coupling with Ethyl 2-(2-Aminothiazol-4-yl)acetate

The activated acid is treated with ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 equiv) and triethylamine (2.0 equiv) at room temperature for 12 hours. The product ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate is isolated by column chromatography (SiO₂, EtOAc/hexane 1:3) in 82% yield.

Table 3. Spectral data for ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.30 (t, 3H, CH₂CH₃), 3.65 (s, 2H, CH₂CO), 4.25 (q, 2H, OCH₂), 8.45 (d, 1H, pyrazine), 8.90 (s, 1H, pyrazine)
¹³C NMR (100 MHz, CDCl₃) δ 14.1 (CH₂CH₃), 40.8 (CH₂CO), 61.5 (OCH₂), 144.5 (thiazole C-2), 162.1 (C=O)

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using 10% NaOH in ethanol/water (3:1) at reflux for 4 hours. Acidification with HCl (1M) precipitates 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetic acid , which is filtered and dried under vacuum (91% yield).

Table 4. Comparative hydrolysis conditions

Entry Base Solvent Time (h) Yield (%)
1 NaOH EtOH/H₂O 4 91
2 KOH MeOH/H₂O 3 88
3 LiOH THF/H₂O 6 84

Final Amide Bond Formation with Tetrahydrobenzo[d]thiazol-2-amine

Carboxylic Acid Activation

The carboxylic acid (1.0 equiv) is reacted with HATU (1.1 equiv) and DIPEA (2.0 equiv) in dry DMF at 0°C for 20 minutes.

Coupling with 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine

4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (1.05 equiv) is added, and the reaction is stirred at room temperature for 24 hours. Purification via preparative HPLC (C18 column, MeCN/H₂O gradient) affords the final compound as a pale-yellow solid (78% yield).

Table 5. Characterization of final product

Property Value
Yield 78%
Purity (HPLC) 99.2%
HRMS (ESI+) [M+H]⁺ Calc.: 457.1124, Found: 457.1128
¹H NMR (600 MHz, DMSO-d₆) δ 1.70–1.85 (m, 4H, cyclohexane), 2.50 (t, 2H, CH₂), 3.15 (t, 2H, CH₂), 3.70 (s, 2H, CH₂CO), 8.50 (d, 1H, pyrazine), 9.00 (s, 1H, pyrazine), 10.20 (s, 1H, NH)

Biological Evaluation and Research Findings

c-Met Kinase Inhibition

The compound demonstrated potent inhibitory activity against c-Met kinase with an IC₅₀ of 1.28 nM , surpassing the reference inhibitor foretinib (IC₅₀ = 1.45 nM).

Antiproliferative Activity

In vitro testing against PC-3 prostate cancer cells revealed 89% growth inhibition at 10 μM concentration, comparable to SGI-1776 (92% inhibition).

Table 6. Comparative biological activity

Compound c-Met IC₅₀ (nM) PC-3 Inhibition (%)
Target compound 1.28 89
Foretinib 1.45 -
SGI-1776 - 92

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration, particularly for the thiazole and pyrazine moieties .
  • Mass spectrometry (MS) : High-resolution MS (ESI or MALDI) validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% is typical for pharmacological studies) using reverse-phase columns and UV detection .
  • IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., amide bond formation) prevent decomposition .
  • Catalyst screening : Copper(I) iodide or palladium catalysts may accelerate coupling reactions, as seen in analogous thiazole syntheses .
  • Workup strategies : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, improving purity .

What strategies are employed to resolve contradictory pharmacological data observed in primary screenings?

Q. Advanced

  • Dose-response studies : Test a wider concentration range (e.g., 1 nM–100 µM) to identify true EC50/IC50 values and rule out assay artifacts .
  • Structural analogs : Compare activity with derivatives lacking the tetrahydrobenzo[d]thiazole moiety to isolate pharmacophoric contributions .
  • Orthogonal assays : Validate results using alternative methods (e.g., cell viability vs. target-binding assays) .
  • Metabolic stability tests : Assess if rapid degradation in certain models (e.g., liver microsomes) causes false negatives .

How does the presence of the tetrahydrobenzo[d]thiazole moiety influence the compound's bioactivity?

Q. Advanced

  • Enhanced binding affinity : The fused cyclohexene ring provides rigidity, promoting hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Metabolic resistance : Partial saturation of the benzothiazole ring reduces oxidative metabolism, improving half-life in vivo .
  • Solubility modulation : The tetrahydro group balances lipophilicity, critical for membrane permeability and aqueous solubility .

What are the key structural features of this compound that contribute to its stability?

Q. Basic

  • Thiazole core : Aromatic stabilization and resistance to hydrolysis under physiological pH .
  • Amide bonds : Planar structure with resonance stabilization minimizes enzymatic degradation .
  • Pyrazine ring : Electron-deficient heterocycle enhances π-π stacking with biological targets, reducing aggregation .
  • Tetrahydrobenzo[d]thiazole : Partial saturation prevents photooxidation and improves thermal stability .

How can researchers design experiments to probe the mechanism of action for this compound?

Q. Advanced

  • Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling panels : Screen against 100+ kinases to identify off-target effects and selectivity .
  • Molecular docking : Model interactions with predicted targets (e.g., EGFR or PI3K) using software like AutoDock .
  • CRISPR knockout models : Validate target dependency by testing activity in isogenic cell lines lacking the putative target gene .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • Matrix effects : Plasma proteins can interfere with LC-MS/MS quantification. Mitigate via protein precipitation with acetonitrile .
  • Low sensitivity : Derivatize with fluorescent tags (e.g., dansyl chloride) for enhanced detection in HPLC .
  • Isomer separation : Chiral columns (e.g., CHIRALPAK®) may be needed to resolve enantiomers if stereocenters are present .

How can structural modifications improve the compound's pharmacokinetic profile?

Q. Advanced

  • Prodrug strategies : Introduce ester groups at the pyrazine carboxamide to enhance oral bioavailability .
  • PEGylation : Attach polyethylene glycol to the thiazole nitrogen to prolong circulation time .
  • Fluorination : Replace hydrogen with fluorine at metabolically vulnerable positions (e.g., benzylic sites) to block CYP450 oxidation .

What computational tools are used to predict this compound's ADMET properties?

Q. Advanced

  • SwissADME : Predicts solubility, permeability, and CYP interactions based on molecular descriptors .
  • Mold² : Generates ADMET profiles from 2D structures, highlighting potential toxicity risks .
  • DeepChem : Machine learning models trained on ChEMBL data forecast plasma protein binding and clearance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.